molecular formula C20H25ClN4O3S B2746108 N-(3-chloro-4-methylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923201-12-1

N-(3-chloro-4-methylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2746108
CAS No.: 923201-12-1
M. Wt: 436.96
InChI Key: HIQZHRONNPVTJM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazole ring, a cyclopentyl group, and a chlorinated aromatic amine, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the chlorinated aromatic amine: This step involves the reaction of 3-chloro-4-methylaniline with an appropriate acylating agent to form the amide linkage.

    Thioether formation: The thioether linkage is introduced by reacting the intermediate with a thiol compound under suitable conditions.

    Cyclopentyl group attachment: The final step involves the attachment of the cyclopentyl group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The aromatic amine group may interact with biological membranes, affecting cell signaling pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(methyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide
  • 2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclohexylacetamide

Uniqueness

The presence of the hydroxymethyl group and the specific substitution pattern on the imidazole ring distinguishes this compound from its analogs. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research.

Properties

IUPAC Name

2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S/c1-13-6-7-15(8-17(13)21)24-19(28)12-29-20-22-9-16(11-26)25(20)10-18(27)23-14-4-2-3-5-14/h6-9,14,26H,2-5,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQZHRONNPVTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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